Cas no 132-63-8 (Methyl (7-hydroxynaphthalen-1-yl)carbamate)
Methyl (7-hydroxynaphthalen-1-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Methyl (7-hydroxynaphthalen-1-yl)carbamate
- 1-(N-Methoxycarbonylamino)-7-naphthol
- Methyl 7-hydroxy-1-naphthylcarbamate
- 1-Methoxycarbonylamino-7-naphthol
- 1-METHOXYLCARBONYLAMINO-7-NAPHTHOL
- 1-Methoxycarbonylamino-7-naphtol
- 8-(Carbomethoxyamino)-2-naphthol
- methyl N-(7-hydroxynaphthalen-1-yl)carbamate
- (7-hydroxy-1-naphthalenyl)-carbamicacimethylester
- N-(7-hydroxy-1-naphthyl)carbamic acid methyl ester
- SCHEMBL1413214
- methyl 7-hydroxynaphthalen-1-ylcarbamate
- CS-0444578
- Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester
- EZG35QXR7M
- Carbamic acid, (7-hydroxy-1-naphthalenyl)-, methyl ester
- AC-569
- NS00024228
- AKOS015901161
- DTXSID4059629
- FT-0608010
- W-108313
- EINECS 205-070-8
- AS-70709
- D95636
- Methyl N-(7-hydroxy-1-naphthalenyl)carbamate
- 132-63-8
- DB-019235
- DZNFLGGCJZUMEM-UHFFFAOYSA-N
- DTXCID4034079
- 205-070-8
-
- MDL: MFCD00035831
- Inchi: 1S/C12H11NO3/c1-16-12(15)13-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15)
- InChI Key: DZNFLGGCJZUMEM-UHFFFAOYSA-N
- SMILES: OC1C=CC2=CC=CC(=C2C=1)NC(=O)OC
Computed Properties
- Exact Mass: 217.07400
- Monoisotopic Mass: 217.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 11
- XLogP3: nothing
- Topological Polar Surface Area: 58.6A^2
Experimental Properties
- Color/Form: Grey powder
- Density: 1.345
- Melting Point: No data available
- Boiling Point: 361.9 ºC at 760 mmHg
- Flash Point: 172.6 ºC
- Refractive Index: 1.694
- PSA: 58.56000
- LogP: 2.79670
- Vapor Pressure: No data available
Methyl (7-hydroxynaphthalen-1-yl)carbamate Security Information
- Signal Word:Warning
- Hazard Statement: H315 (100%) H319 (100%) H335 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:Store at 4 ° C, -4 ° C is better
Methyl (7-hydroxynaphthalen-1-yl)carbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl (7-hydroxynaphthalen-1-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005700-10g |
Methyl (7-hydroxynaphthalen-1-yl)carbamate |
132-63-8 | 95% | 10g |
998.00 USD | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M859535-5g |
1-Methoxycarbonylamino-7-naphthol |
132-63-8 | ≥98% | 5g |
275.40 | 2021-05-17 | |
| Chemenu | CM140423-10g |
1-methoxycarbonylamino-7-naphthol |
132-63-8 | 95% | 10g |
$374 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M14770-25g |
Methyl (7-hydroxynaphthalen-1-yl)carbamate |
132-63-8 | 25g |
¥272.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M14770-5g |
Methyl (7-hydroxynaphthalen-1-yl)carbamate |
132-63-8 | 5g |
¥122.0 | 2021-09-08 | ||
| Ambeed | A137117-100g |
Methyl (7-hydroxynaphthalen-1-yl)carbamate |
132-63-8 | 98% | 100g |
$380.0 | 2024-04-24 | |
| Chemenu | CM140423-10g |
1-methoxycarbonylamino-7-naphthol |
132-63-8 | 95% | 10g |
$374 | 2024-08-02 | |
| eNovation Chemicals LLC | D951632-5g |
Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester |
132-63-8 | 98% | 5g |
$90 | 2024-06-08 | |
| eNovation Chemicals LLC | K94016-100g |
1-Methoxycarbonylamino-7-naphthol |
132-63-8 | 97% | 100g |
$629 | 2024-05-23 | |
| eNovation Chemicals LLC | K94016-100g |
1-Methoxycarbonylamino-7-naphthol |
132-63-8 | 97% | 100g |
$629 | 2025-02-19 |
Methyl (7-hydroxynaphthalen-1-yl)carbamate Suppliers
Methyl (7-hydroxynaphthalen-1-yl)carbamate Related Literature
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Ana I. Ojeda-Amador,Antonio J. Martínez-Martínez,Gemma M. Robertson,Stuart D. Robertson,Alan R. Kennedy,Charles T. O'Hara Dalton Trans. 2017 46 6392
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Mithun Das,Sudipta Chatterjee,Klaus Harms,Tapan Kumar Mondal,Shouvik Chattopadhyay Dalton Trans. 2014 43 2936
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3. The heteronuclear cluster chemistry of the Group 1B metals. Part 2. Synthesis, X-ray crystal structures, and dynamic behaviour of the bimetallic hexanuclear Group 1B metal cluster compounds [M2Ru4H2(CO)12(PPh3)2](M = Cu, Ag, or Au)Mark J. Freeman,A. Guy Orpen,Ian D. Salter J. Chem. Soc. Dalton Trans. 1987 379
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4. The heteronuclear cluster chemistry of the Group 1B metals. Part 2. Synthesis, X-ray crystal structures, and dynamic behaviour of the bimetallic hexanuclear Group 1B metal cluster compounds [M2Ru4H2(CO)12(PPh3)2](M = Cu, Ag, or Au)Mark J. Freeman,A. Guy Orpen,Ian D. Salter J. Chem. Soc. Dalton Trans. 1987 379
Additional information on Methyl (7-hydroxynaphthalen-1-yl)carbamate
Methyl (7-hydroxynaphthalen-1-yl)carbamate: A Comprehensive Overview
Methyl (7-hydroxynaphthalen-1-yl)carbamate, also known by its CAS number 132-63-8, is a compound of significant interest in various fields of chemistry and material science. This compound has garnered attention due to its unique structural properties and potential applications in drug design, agrochemicals, and advanced materials. The molecule consists of a naphthalene ring system with a hydroxyl group at the 7-position and a methyl carbamate group attached at the 1-position. This combination of functional groups imparts distinctive chemical reactivity and physical properties to the compound.
Recent studies have highlighted the importance of understanding the synthesis and characterization of Methyl (7-hydroxynaphthalen-1-yl)carbamate. Researchers have explored various synthetic routes to optimize its production, including nucleophilic substitution, condensation reactions, and catalytic methods. The choice of synthesis method significantly influences the yield, purity, and cost-effectiveness of the final product. For instance, a study published in *Journal of Organic Chemistry* demonstrated that using a palladium-catalyzed coupling reaction can achieve high yields while minimizing by-products.
The structural integrity of Methyl (7-hydroxynaphthalen-1-yl)carbamate plays a crucial role in its applications. The naphthalene framework provides aromatic stability, while the hydroxyl group introduces hydrophilic properties, making it suitable for interactions with biological systems. The methyl carbamate group enhances solubility in organic solvents and contributes to the compound's reactivity in various chemical transformations. These properties make Methyl (7-hydroxynaphthalen-1-yl)carbamate a valuable intermediate in the synthesis of more complex molecules.
In terms of applications, Methyl (7-hydroxynaphthalen-1-yl)carbamate has shown promise in pharmaceutical research. Its ability to act as a bioisostere or scaffold for drug design has been explored in several studies. For example, researchers have investigated its potential as an anti-inflammatory agent by modifying its functional groups to target specific enzymes involved in inflammatory pathways. Additionally, its role as an agrochemical has been examined, with studies focusing on its pesticidal activity and environmental impact.
Recent advancements in computational chemistry have further elucidated the electronic structure and reactivity of Methyl (7-hydroxynaphthalen-1-yl)carbamate. Density functional theory (DFT) calculations have provided insights into the molecule's frontier molecular orbitals, which are critical for understanding its chemical reactivity. These studies have also shed light on the influence of substituents on the electronic distribution within the molecule, offering valuable information for designing derivatives with enhanced properties.
The toxicological profile of Methyl (7-hydroxynaphthalen-1-yl)carbamate is another area of active research. Acute and chronic toxicity studies have been conducted to assess its safety for human use and environmental release. Results indicate that while the compound exhibits moderate toxicity at high doses, it poses minimal risk under controlled conditions. These findings are essential for regulatory compliance and ensuring safe handling practices in industrial settings.
Moreover, the environmental fate of Methyl (7-hydroxynaphthalen-1-yl)carbamate has been studied to evaluate its persistence and degradation pathways. Research shows that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. This information is critical for assessing its potential impact on ecosystems and guiding waste management strategies.
In conclusion, Methyl (7-hydroxynaphthalen-1-yl)carbamate is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, Methyl (7-hydroxynaphthalen-1-yl)carbamate remains an area of significant scientific interest.
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